molecular formula C10H9BrN2S B048431 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide CAS No. 115247-57-9

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide

Cat. No. B048431
CAS RN: 115247-57-9
M. Wt: 269.16 g/mol
InChI Key: SRVKQBGBAHVLEM-UHFFFAOYSA-N
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Description

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C10H9BrN2S . It has a molecular weight of 269.16 g/mol. The compound is solid in its physical form .


Synthesis Analysis

The synthesis of derivatives of 8H-Indeno[1,2-d]thiazol-2-amines has been described in a study . The process involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, and 2,2-dibromo-2,3-dihydroinden-1-one, yielding the derivatives in fairly good to excellent yields (90-95%) .


Molecular Structure Analysis

The InChI code for 8H-Indeno[1,2-d]thiazol-2-amine is 1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12) .


Chemical Reactions Analysis

A series of 8H-Indeno[1,2-d]thiazole derivatives were synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL pro . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Scientific Research Applications

SARS-CoV-2 3CL Protease Inhibitors

One of the significant applications of 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is its potential use as a SARS-CoV-2 3CL Protease Inhibitor . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication . A series of 8H-indeno[1,2-d]thiazole derivatives were synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL pro . The representative compound displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Drug Design and Synthesis

The compound is also used in drug design and synthesis . The structure-activity relationships (SAR) of the compound and its derivatives are studied to develop novel inhibitors against SARS-CoV-2 3CL pro .

Biochemical Evaluation

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide and its derivatives are used in biochemical evaluations . These evaluations help in understanding the biochemical activities of these compounds against various targets.

Research in Heteroaromatic Compounds

This compound belongs to the class of heteroaromatic compounds . Therefore, it is used in the synthesis of heteroaromatic compounds, which have a wide range of applications in medicinal chemistry and drug discovery .

Potential Antiviral Applications

Given its inhibitory activity against SARS-CoV-2 3CL pro, this compound has potential antiviral applications . It could be used in the development of antiviral drugs, particularly against coronaviruses .

Molecular Docking Studies

Molecular docking studies are performed with this compound to understand its binding mode with the target protein . These studies are crucial in drug discovery and development processes .

Safety and Hazards

The safety data sheet for 8H-Indeno[1,2-d][1,3]thiazol-2-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The 8H-Indeno[1,2-d]thiazol-2-amine derivatives have shown promising results as inhibitors of the SARS-CoV-2 3CL pro, suggesting potential for the development of novel inhibitors against SARS-CoV-2 3CL pro .

properties

IUPAC Name

4H-indeno[1,2-d][1,3]thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S.BrH/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10;/h1-4H,5H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVKQBGBAHVLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597234
Record name 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide

CAS RN

115247-57-9
Record name 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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